molecular formula C13H17O3P B14434610 Phosphonic acid, benzyl-, diallyl ester CAS No. 74038-34-9

Phosphonic acid, benzyl-, diallyl ester

Cat. No.: B14434610
CAS No.: 74038-34-9
M. Wt: 252.25 g/mol
InChI Key: IKQAFKAZFYQHEL-UHFFFAOYSA-N
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Description

Phosphonic acid, benzyl-, diallyl ester is an organic compound characterized by the presence of a phosphonic acid functional group bonded to a benzyl group and two allyl groups. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonic acid, benzyl-, diallyl ester can be synthesized through various methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of benzylphosphonic acid with allyl alcohol in the presence of a catalyst can yield the desired ester .

Industrial Production Methods: Industrial production often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, benzyl-, diallyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Produces benzylphosphonic acid and allyl alcohol.

    Oxidation: Can yield various oxidized derivatives depending on the conditions.

    Substitution: Results in the formation of substituted phosphonic esters.

Mechanism of Action

Properties

CAS No.

74038-34-9

Molecular Formula

C13H17O3P

Molecular Weight

252.25 g/mol

IUPAC Name

bis(prop-2-enoxy)phosphorylmethylbenzene

InChI

InChI=1S/C13H17O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2

InChI Key

IKQAFKAZFYQHEL-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(CC1=CC=CC=C1)OCC=C

Origin of Product

United States

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